molecular formula C12H17NO3 B2851002 benzyl N-(2-hydroxy-2-methylpropyl)carbamate CAS No. 1215343-52-4

benzyl N-(2-hydroxy-2-methylpropyl)carbamate

Cat. No.: B2851002
CAS No.: 1215343-52-4
M. Wt: 223.272
InChI Key: OIXVFBTZOHEWIN-UHFFFAOYSA-N
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Description

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is known for its unique chemical structure, which includes a benzyl group, a carbamate group, and a hydroxy-methylpropyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl N-(2-oxo-2-methylpropyl)carbamate.

    Reduction: Formation of benzyl N-(2-hydroxy-2-methylpropyl)amine.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-hydroxyethyl)carbamate
  • Benzyl N-(2-hydroxypropyl)carbamate
  • Benzyl N-(2-hydroxy-2-phenylpropyl)carbamate

Uniqueness

Benzyl N-(2-hydroxy-2-methylpropyl)carbamate is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

benzyl N-(2-hydroxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,15)9-13-11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXVFBTZOHEWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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